N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(3,4-dimethoxyphenyl)ethanamine
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Overview
Description
N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(3,4-dimethoxyphenyl)ethanamine is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(3,4-dimethoxyphenyl)ethanamine typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of methoxy groups, and the construction of the oxazole ring. The reaction conditions often require the use of polar solvents, acidic or basic catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
For large-scale production, the synthesis process can be optimized by using continuous flow reactors and automated systems to control reaction parameters precisely. This approach not only improves the efficiency of the synthesis but also reduces the production of impurities, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(3,4-dimethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(3,4-dimethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(3,4-dimethoxyphenyl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(3,4-dimethoxyphenyl)ethanamine: Similar in structure but may have different functional groups or substituents.
Disilane-bridged architectures: These compounds contain Si-Si bonds and exhibit unique electronic properties.
Marine-derived compounds: These compounds have diverse biological activities and are used in various applications.
Uniqueness
This compound stands out due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C24H30N2O7 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C24H30N2O7/c1-27-19-6-5-15(9-20(19)28-2)7-8-25-13-17-12-18(33-26-17)10-16-11-21(29-3)23-24(22(16)30-4)32-14-31-23/h5-6,9,11,18,25H,7-8,10,12-14H2,1-4H3 |
InChI Key |
GAAJKEBFGWVDNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=NOC(C2)CC3=CC(=C4C(=C3OC)OCO4)OC)OC |
Origin of Product |
United States |
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